Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate
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Overview
Description
Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate typically involves the reaction of 2,5,5-trimethylpyrrolidine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the methyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(pyrrolidin-2-ylidene)acetate
- 1-oxyl-2,5,5-trimethylpyrrolidin-2-yl)methanesulfonate
- 2-methyl-2-[(N-(4-tert-butylphenyl)oxyl]propanesulfonate
Uniqueness
Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate is unique due to its specific structural features, such as the presence of three methyl groups on the pyrrolidine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-9(2)5-6-10(3,11-9)7-8(12)13-4/h11H,5-7H2,1-4H3 |
InChI Key |
OGGAFGNKLMYNLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N1)(C)CC(=O)OC)C |
Origin of Product |
United States |
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